molecular formula C10H16N4OS B1460426 2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 1082545-32-1

2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B1460426
CAS No.: 1082545-32-1
M. Wt: 240.33 g/mol
InChI Key: ZIFZRZBPKFSOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS 1082545-32-1) is a high-purity synthetic compound with a molecular formula of C10H16N4OS and a molecular weight of 240.33 g/mol. This molecule is structurally characterized by a piperidine ring featuring a primary amine at the 4-position, connected via an acetamide linker to a 1,3-thiazol-2-yl ring system . The compound's key structural motifs make it a valuable scaffold in medicinal chemistry and drug discovery research. The 4-aminopiperidine moiety is a privileged structure in pharmaceutical design, often contributing to target binding and pharmacokinetic properties. Crucially, the 1,3-thiazole ring is a biologically significant heterocycle found in numerous therapeutic agents, with derivatives demonstrating a wide range of pharmacological activities . Recent scientific investigations highlight that thiazole-based acetamide derivatives are of significant interest in oncology research, particularly as inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that disrupt microtubule function and induce apoptosis in proliferating cells . The structural similarity of this compound to other investigated thiazole-acetamide hybrids suggests potential research applications in exploring new chemotherapeutic strategies . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c11-8-1-4-14(5-2-8)7-9(15)13-10-12-3-6-16-10/h3,6,8H,1-2,4-5,7,11H2,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFZRZBPKFSOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure-Activity Relationship (SAR)

The biological activity of compounds often correlates with their structural features. The combination of piperidine and thiazole moieties in 2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide suggests potential interactions with various biological targets, particularly in cancer therapy, given the established activities of similar compounds.

Table 1: Comparison of Biological Activities in Related Compounds

Compound NameStructure FeaturesIC50 (μM)Mechanism of Action
MY-1121Arylamide derivative with piperazine0.089 - 0.238Inhibits tubulin polymerization
Compound 5N-Heterocyclic piperazine derivative3.3Tubulin polymerization inhibitor
Compound 16lAlkyl piperazine derivative0.88 - 1.58Inhibits cancer cell proliferation

Biological Activity Insights

Research indicates that compounds containing aminopiperidine and thiazole groups exhibit various biological properties:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of related compounds through their ability to inhibit tubulin polymerization, a crucial process for cell division. For instance, MY-1121 demonstrated low nanomolar IC50 values against multiple human cancer cell lines, suggesting that structural modifications can significantly enhance potency .
  • Mechanism of Action : The mechanism often involves binding to specific sites on β-tubulin, leading to disrupted microtubule dynamics and subsequent cell cycle arrest and apoptosis in cancer cells. This mechanism is supported by immunofluorescence assays showing reduced microtubule formation upon treatment with related compounds .
  • Potential Applications : Beyond oncology, the unique structure of this compound may lend itself to applications in other therapeutic areas, such as neuropharmacology or antimicrobial research, although specific studies are yet to be published.

Case Studies

While direct case studies on this compound are scarce, related research provides valuable context:

  • Case Study on MY-1121 : This compound exhibited significant antiproliferative activity against liver cancer cells (IC50 values around 89 nM), indicating that modifications to the piperidine structure can enhance efficacy against specific cancer types .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The target compound is compared to structurally related acetamides with variations in substituents on the piperidine, thiazole, or acetamide backbone (Table 1).

Table 1: Structural Comparison of 2-(4-Aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide and Analogs
Compound Name Substituent on Acetamide (R1) Substituent on Thiazole (R2) Key Functional Groups Biological Activity (if reported)
This compound (Target) 4-Aminopiperidin-1-yl None Amine, thiazole Not explicitly reported
2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide Chlorine 1,3-Thiazol-2-yl Chloro, thiazole Intermediate in synthesis
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) None 3-Chloro-4-fluorophenyl Aryl chloride, thiazole Kinase activation
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl None Aryl chloride, thiazole Structural studies
SirReal2 (N-[5-(naphthalen-1-ylmethyl)-thiazol-2-yl]acetamide derivative) Pyrimidinylsulfanyl Naphthalen-1-ylmethyl Sulfur-linked pyrimidine, thiazole SIRT2 inhibition
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholino 2-Chlorophenyl Morpholine, aryl chloride Not explicitly reported

Impact of Substituents on Physicochemical Properties

  • 4-Aminopiperidine vs. Chloro/Morpholino/Aryl Groups: The 4-aminopiperidine in the target compound introduces a protonatable nitrogen (pKa ~8–10), improving water solubility and bioavailability compared to lipophilic aryl or chloro substituents (e.g., compounds 14 and 6a) .
  • Thiazole Modifications : Substituents on the thiazole ring (e.g., naphthalen-1-ylmethyl in SirReal2) enhance steric bulk and aromatic interactions, critical for target binding in SIRT2 inhibition . The target compound’s unmodified thiazole may prioritize simpler pharmacokinetics.

Preparation Methods

Step 1: Synthesis of 2-Aminothiazole Derivative

  • Starting Material: 2-Aminothiazole or its precursors such as 2-bromo- or 2-chlorothiazole derivatives.
  • Method: Nucleophilic substitution or cyclization reactions involving thioamide intermediates, typically using reagents like Lawesson's reagent or phosphorus-based cyclization agents to construct the thiazole ring.
  • Example: Thioamide derivatives undergo cyclization with α-haloketones under basic conditions to yield 2-aminothiazole cores.

Step 2: Functionalization of the Thiazole Ring

  • Introduction of Acetamide Group: The 2-position amino group of the thiazole is acylated with chloroacetyl chloride or related acyl chlorides in the presence of bases such as triethylamine, yielding the acetamide linkage.

Step 3: Attachment of the 4-Aminopiperidine Moiety

  • Method: Nucleophilic substitution or reductive amination techniques are employed to attach the 4-aminopiperidine group to the acetamide or directly onto the thiazole ring, depending on the specific route.
  • Reagents: Use of piperidine derivatives with suitable leaving groups or protected forms, followed by deprotection steps.

Research Data:

A study detailed in a patent (see) describes the use of tetrahydrofuran (THF) as a solvent, with reactions carried out at 5°C to 30°C, employing organic or inorganic bases, to facilitate the nucleophilic substitution steps. The process emphasizes the importance of controlling reaction conditions to optimize yield and purity.

Modification of Existing Thiazole Derivatives

This approach leverages pre-formed thiazole compounds, modifying them to introduce the piperidine and acetamide functionalities.

Step 1: Synthesis of 2-Aminothiazole Intermediate

  • Method: Commercially available 2-aminothiazole derivatives are used as starting points, synthesized via cyclization of thioamides with α-haloketones or through condensation reactions involving cysteine derivatives.

Step 2: Nucleophilic Substitution with Piperidine Derivatives

  • The 2-aminothiazole is reacted with suitable piperidine derivatives bearing reactive groups such as halides or activated esters.
  • Reaction Conditions: Typically performed in solvents like acetonitrile or toluene, with bases like potassium carbonate or sodium hydride, at temperatures ranging from 0°C to 30°C.

Step 3: Acylation to Form the Acetamide

  • The amino group on the piperidine is acylated with chloroacetyl chloride or acetic anhydride, forming the final acetamide linkage.

Research Data:

The patent (see) highlights the use of THF as the solvent, with reaction temperatures maintained around room temperature to optimize the formation of the desired product, emphasizing the importance of solvent choice and reaction time for high purity.

Optimized Large-Scale Synthesis and Process Improvements

Recent literature emphasizes process modifications to enhance yield, purity, and scalability, especially for pharmaceutical manufacturing.

Key Features of the Improved Process:

  • Solvent Selection: Use of environmentally friendly solvents such as 2-methyl THF, acetonitrile, or toluene.
  • Reaction Conditions: Conducting reactions at controlled temperatures (5°C to 30°C) with precise molar equivalents of reagents (generally 1.0–1.12 equivalents).
  • Base Usage: Employing organic or inorganic bases, with some processes carried out in the absence of base to reduce side reactions.
  • Crystallization: Isolation of the pure crystalline form at low temperatures (0°C to 10°C) over 10–15 hours to obtain high-purity product.

Research Findings:

The patent (see) describes a process where the reaction of the thiazole derivative with the piperidine fragment is optimized via controlled addition and temperature management, resulting in high yield and purity suitable for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide and related analogs?

  • Methodology : The compound can be synthesized via multi-step reactions involving: (i) Coupling of piperidine derivatives with thiazole-acetamide scaffolds using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or DCM . (ii) Click chemistry approaches , such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole or morpholine moieties for enhanced solubility or binding affinity .
  • Validation : Structural purity is confirmed via melting point analysis , ¹H/¹³C NMR , and FT-IR spectroscopy to verify functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm⁻¹) .

Q. How is the structural conformation of this compound characterized in solid-state studies?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and thiazole S atoms). For example, related analogs show planar thiazole rings with bond angles of ~122°–128° .
  • Key Parameters : Crystallographic data (e.g., space group P2₁/c, unit cell dimensions) and hydrogen-bonding networks (e.g., N–H···O/S interactions) are reported in databases like the Cambridge Structural Database .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodology : (i) Antimicrobial assays (e.g., agar dilution or microdilution) against Gram-positive/negative bacteria and fungi, with MIC values compared to standard drugs like ciprofloxacin . (ii) In vitro cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values indicating potency .
  • Data Interpretation : Bioactivity is correlated with structural features, such as electron-withdrawing substituents (e.g., -Br, -F) enhancing antimicrobial activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology : (i) Systematic substitution : Introduce aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) at the thiazole or piperidine positions to modulate lipophilicity (log P) and target binding . (ii) Bioisosteric replacement : Replace the thiazole ring with oxazole or imidazole to study effects on selectivity (e.g., COX-2 inhibition vs. antimicrobial targets) .
  • Case Study : Analog 9c (4-bromophenyl substitution) showed 2-fold higher antimicrobial activity than the parent compound, attributed to enhanced halogen bonding with bacterial enzymes .

Q. What computational strategies are used to predict binding modes and selectivity?

  • Methodology : (i) Molecular docking (AutoDock Vina, Glide) into target proteins (e.g., α-glucosidase, EGFR kinase) to identify key interactions (e.g., hydrogen bonds with catalytic residues) . (ii) MD simulations (GROMACS) to assess binding stability over 100 ns trajectories, analyzing RMSD and ligand-protein interaction fingerprints .
  • Example : Docking of analog 9g into α-glucosidase revealed a binding pose overlapping with acarbose (reference inhibitor), explaining its competitive inhibition mechanism .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology : (i) ADME profiling : Measure metabolic stability (e.g., microsomal clearance) and permeability (Caco-2 assays) to identify bioavailability limitations . (ii) Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites, which may explain reduced efficacy in vivo due to rapid glucuronidation .
  • Case Study : A thiazole-acetamide analog showed potent in vitro IC₅₀ (1.2 µM) but poor in vivo efficacy due to extensive hepatic first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-aminopiperidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.